methyl N-(1-phenylpropan-2-yl)carbamate
Overview
Description
Mechanism of Action
Target of Action
Methyl N-(1-phenylpropan-2-yl)carbamate, like other carbamates, primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE enzymes) by inhibiting their activity . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine. The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system.
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects several biochemical pathways. The primary pathway affected is the cholinergic pathway, which involves the transmission of signals in the nervous system. The disruption of this pathway leads to a range of downstream effects, including overstimulation of muscles and glands, and potential disruption of cognitive functions .
Result of Action
The primary result of the action of this compound is the disruption of normal nervous system function due to the inhibition of AChE and BChE enzymes . This can lead to a range of symptoms, from muscle weakness and fatigue to more severe neurological symptoms in cases of high exposure.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of AChE and BChE may be affected by the presence of other substances that compete for the same enzymes. Its stability could be influenced by factors such as temperature, pH, and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amphetamine methyl carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically require controlled conditions, such as specific temperatures and catalysts, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of amphetamine methyl carbamate often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and forensic applications .
Chemical Reactions Analysis
Types of Reactions: Amphetamine methyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Amphetamine methyl carbamate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Amphetamine: A central nervous system stimulant used to treat ADHD and narcolepsy.
Methamphetamine: A potent stimulant with similar effects to amphetamine but with a higher potential for abuse.
Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.
Phentermine: An appetite suppressant used for weight loss.
Uniqueness: Amphetamine methyl carbamate is unique due to its specific chemical structure, which allows it to serve as a precursor in the synthesis of both amphetamine and methamphetamine . Its role as an analytical reference standard also distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl N-(1-phenylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVIZRITTUHWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344928 | |
Record name | Amphetamine Methyl Carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27822-58-8 | |
Record name | Amphetamine Methyl Carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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